N-butyl-3-nitroaniline
Overview
Description
N-butyl-3-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a butyl group attached to the nitrogen atom and a nitro group attached to the benzene ring at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-3-nitroaniline can be synthesized through a multi-step process involving nitration and subsequent substitution reactions. One common method involves the nitration of aniline to form 3-nitroaniline, followed by the alkylation of the amino group with butyl bromide under basic conditions . The reaction conditions typically involve the use of a solvent such as ethanol or acetone and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration step is carefully controlled to avoid over-nitration, and the subsequent alkylation is optimized for efficiency. Industrial methods may also employ catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed
Reduction: 3-amino-N-butylaniline.
Oxidation: 3-nitroso-N-butylaniline.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
N-butyl-3-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-butyl-3-nitroaniline involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also participate in electron transfer reactions, influencing redox pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but with the nitro group at the ortho position.
4-Nitroaniline: Similar structure but with the nitro group at the para position.
N-butyl-4-nitroaniline: Similar structure but with the nitro group at the para position and the butyl group attached to the nitrogen atom.
Uniqueness
N-butyl-3-nitroaniline is unique due to the specific positioning of the nitro and butyl groups, which influences its chemical reactivity and physical properties
Properties
IUPAC Name |
N-butyl-3-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-7-11-9-5-4-6-10(8-9)12(13)14/h4-6,8,11H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSJFPOKRSIYSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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